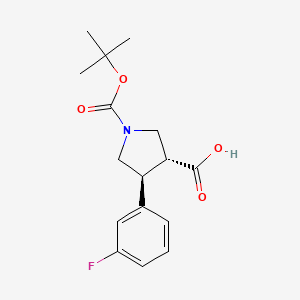

trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

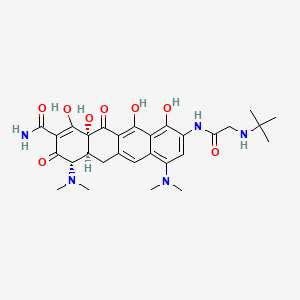

“trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 301226-53-9. It has a molecular weight of 309.34 and its IUPAC name is (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)-3-pyrrolidinecarboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C16H20FNO4. The InChI code for this compound is 1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 437.3°C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Stereochemistry

- Synthesis of Stereoisomers : Research has been conducted on synthesizing various stereoisomers of similar compounds to trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, like 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. These syntheses aim to shorten known literature procedures for creating such unnatural amino acids, providing pure cis or trans acids and offering insights into cis selectivity through ab initio calculations (Bakonyi et al., 2013).

Catalysis and Synthesis

- Enantioselective Nitrile Anion Cyclization : Studies have detailed practical asymmetric syntheses of disubstituted pyrrolidines, like N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, through nitrile anion cyclization strategies. This high-yield, chromatography-free method involves several steps, including catalytic asymmetric reduction and conjugate addition, crucial for the synthesis of chiral pyrrolidine derivatives (Chung et al., 2005).

Structural Analysis and Crystallography

- Molecular Conformation Studies : Investigations into compounds like N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline have provided insights into the conformation of the pyrrolidine ring and the interactions within the crystal structure, such as hydrogen bonding patterns. These studies are essential for understanding the molecular geometry and potential reactivity of related compounds (Rajalakshmi et al., 2013).

Peptide Chemistry

- Dipeptide Conformation and Interaction : Research on dipeptides containing similar structural frameworks, like 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide, has revealed information about the type of beta-turn conformation adopted and the nature of intramolecular hydrogen bonds. Understanding these interactions is crucial for peptide design and synthesis (Didierjean et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVNFNVJYJQLRA-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660814 |

Source

|

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

301226-53-9 |

Source

|

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)

![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)

![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)